H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH
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Overview
Description
The compound H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH is a peptide consisting of the amino acids leucine, valine, glycine, proline, lysine, alanine, and threonine. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH: can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acids like methionine or cysteine.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: Typically involve specific enzymes or chemical reagents to replace amino acids.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .
Scientific Research Applications
H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, including signal transduction and metabolic processes. The exact pathways and targets depend on the peptide’s sequence and structure .
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with similar structural features.
H-Ile-Lys-Val-Ala-Val-OH: Another peptide with comparable amino acid composition.
Uniqueness
H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH: is unique due to its specific sequence, which imparts distinct biological and chemical properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in various applications .
Properties
CAS No. |
646061-84-9 |
---|---|
Molecular Formula |
C38H68N10O11 |
Molecular Weight |
841.0 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C38H68N10O11/c1-19(2)16-24(40)33(53)45-30(21(5)6)37(57)46-29(20(3)4)36(56)42-18-28(51)48-15-11-13-26(48)35(55)44-25(12-9-10-14-39)34(54)41-17-27(50)43-22(7)32(52)47-31(23(8)49)38(58)59/h19-26,29-31,49H,9-18,39-40H2,1-8H3,(H,41,54)(H,42,56)(H,43,50)(H,44,55)(H,45,53)(H,46,57)(H,47,52)(H,58,59)/t22-,23+,24-,25-,26-,29-,30-,31-/m0/s1 |
InChI Key |
DXNORWCYROVOGM-VSSMIABMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
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